molecular formula C20H15Br2NO3S B14728281 2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide CAS No. 6320-56-5

2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide

Cat. No.: B14728281
CAS No.: 6320-56-5
M. Wt: 509.2 g/mol
InChI Key: VXLCYMUSZNTREV-UHFFFAOYSA-N
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Description

2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is substituted with bromine atoms and a sulfonamide group. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a xanthene derivative followed by sulfonamide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The sulfonamide group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can modify the sulfonamide or xanthene core.

Scientific Research Applications

2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group can form covalent bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The xanthene core may also interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide: Unique due to its specific substitution pattern and functional groups.

    Other Xanthene Derivatives: Compounds like fluorescein and eosin, which have different substituents but share the xanthene core.

    Sulfonamide Compounds: Similar to other sulfonamides used in medicinal chemistry, but with distinct structural features.

Uniqueness

The uniqueness of this compound lies in its combination of bromine atoms, sulfonamide group, and xanthene core. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.

Properties

CAS No.

6320-56-5

Molecular Formula

C20H15Br2NO3S

Molecular Weight

509.2 g/mol

IUPAC Name

2,5-dibromo-N-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide

InChI

InChI=1S/C20H15Br2NO3S/c1-23(27(24,25)19-12-13(21)10-11-16(19)22)20-14-6-2-4-8-17(14)26-18-9-5-3-7-15(18)20/h2-12,20H,1H3

InChI Key

VXLCYMUSZNTREV-UHFFFAOYSA-N

Canonical SMILES

CN(C1C2=CC=CC=C2OC3=CC=CC=C13)S(=O)(=O)C4=C(C=CC(=C4)Br)Br

Origin of Product

United States

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